molecular formula C7H12ClN3OS B15307208 N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride

N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B15307208
M. Wt: 221.71 g/mol
InChI Key: FUBNGEILEHKYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 5-methyl-1,3-thiazole-2-amine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification and crystallization to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide
  • N-(5-methyl-1,3-thiazol-2-yl)-2-(ethylamino)acetamide
  • N-(5-methyl-1,3-thiazol-2-yl)-2-(dimethylamino)acetamide

Uniqueness

N-(5-methyl-1,3-thiazol-2-yl)-2-(methylamino)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H12ClN3OS

Molecular Weight

221.71 g/mol

IUPAC Name

2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride

InChI

InChI=1S/C7H11N3OS.ClH/c1-5-3-9-7(12-5)10-6(11)4-8-2;/h3,8H,4H2,1-2H3,(H,9,10,11);1H

InChI Key

FUBNGEILEHKYBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC.Cl

Origin of Product

United States

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